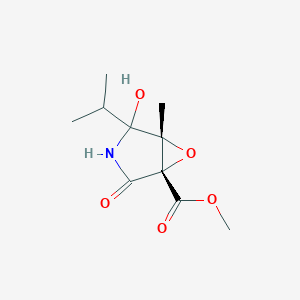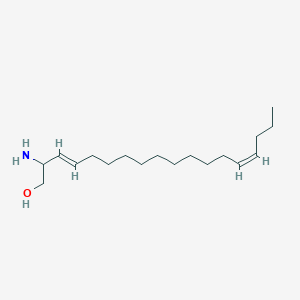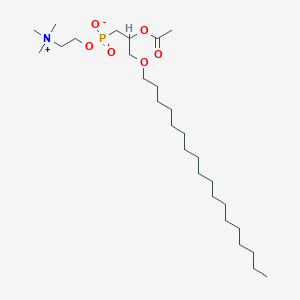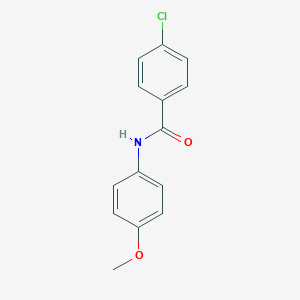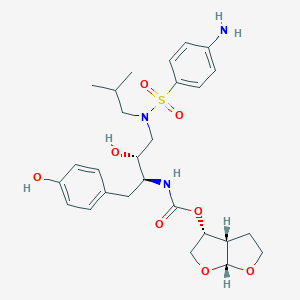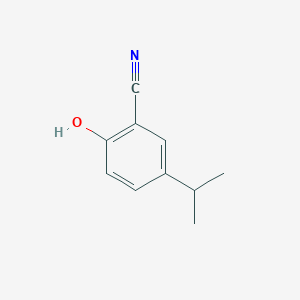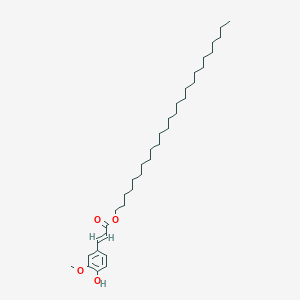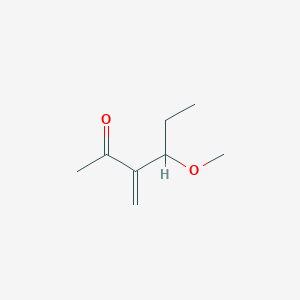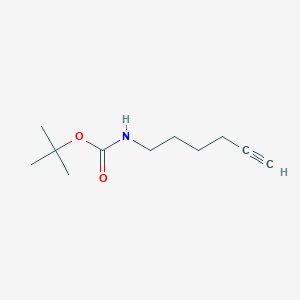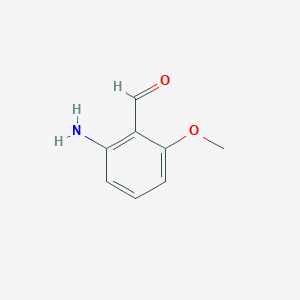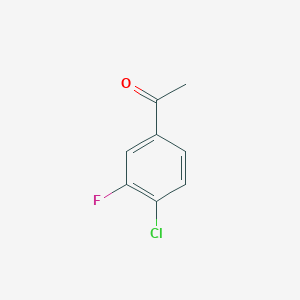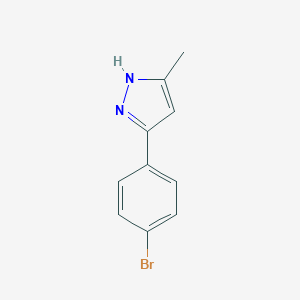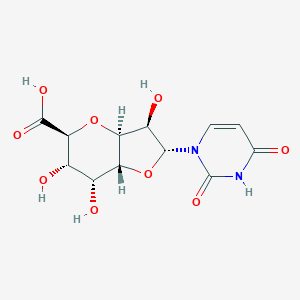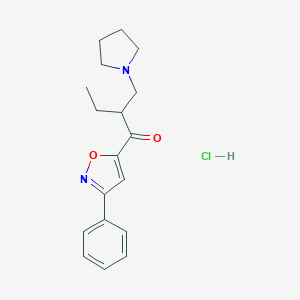
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride
描述
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as PBIT, is a synthetic compound that is widely used in scientific research. PBIT is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride involves the disruption of protein-protein interactions. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride binds to the surface of the protein interface, preventing the two proteins from interacting with each other. This leads to the inhibition of various biological processes that depend on protein-protein interactions.
生化和生理效应
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells by disrupting the interaction between p53 and Mdm2. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of the immune response. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which plays a crucial role in the regulation of oxygen homeostasis.
实验室实验的优点和局限性
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is also stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has some limitations as well. It is not cell-permeable, which limits its use in cellular assays. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride in scientific research. One possible direction is the development of cell-permeable derivatives of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, which would allow for its use in cellular assays. Another direction is the identification of new protein-protein interactions that can be targeted by 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride can be used in combination with other compounds to study the synergistic effects of protein-protein interaction inhibitors. Overall, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a valuable tool for studying protein-protein interactions, and its use in scientific research is likely to continue to expand in the future.
科学研究应用
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been extensively used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including the interaction between p53 and Mdm2, which is involved in the regulation of cell growth and apoptosis. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been used to study the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the immune response.
属性
CAS 编号 |
144576-50-1 |
|---|---|
产品名称 |
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride |
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |
InChI 键 |
DGJPRBXSVZULQO-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
规范 SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
同义词 |
3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

